Hex-2-ene-2,3-diol

Physicochemical Properties Computational Chemistry Separation Science

Hex-2-ene-2,3-diol (CAS 41740-65-2), also known as (2E)-2-Hexene-2,3-diol, is an unsaturated vicinal diol with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol. Its structure is defined by a six-carbon chain with a carbon-carbon double bond at the 2-position and hydroxyl groups at both the 2- and 3-positions.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 41740-65-2
Cat. No. B15370672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHex-2-ene-2,3-diol
CAS41740-65-2
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCCC(=C(C)O)O
InChIInChI=1S/C6H12O2/c1-3-4-6(8)5(2)7/h7-8H,3-4H2,1-2H3
InChIKeyUQPHTRKDZPQXTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hex-2-ene-2,3-diol (CAS 41740-65-2): An Overview for Procurement and Research Use


Hex-2-ene-2,3-diol (CAS 41740-65-2), also known as (2E)-2-Hexene-2,3-diol, is an unsaturated vicinal diol with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . Its structure is defined by a six-carbon chain with a carbon-carbon double bond at the 2-position and hydroxyl groups at both the 2- and 3-positions . Predicted physicochemical properties include a density of 1.0±0.1 g/cm³ and a boiling point of 195.3±36.0 °C at 760 mmHg . The compound is typically supplied as a research chemical with a common purity specification of 95% .

1
Dual-functionality scaffold Vicinal diol adjacent to internal alkene enables distinct synthetic pathways
2
Chiral building block access Asymmetric dihydroxylation routes support enantiomerically enriched synthons
3
Research-grade specification Standardized purity for synthetic chemistry and derivatization workflows

The Pitfalls of Substituting Hex-2-ene-2,3-diol with Generic Analogs


Substituting Hex-2-ene-2,3-diol with other vicinal diols or unsaturated alcohols carries a high risk of experimental failure. Its specific molecular architecture—a conjugated alkene system adjacent to two hydroxyl groups—dictates a unique reactivity profile . Unlike saturated analogs such as hexane-2,3-diol, the presence of the double bond allows for distinct reaction pathways, including allylic oxidations, electrophilic additions, and participation in cycloadditions. The proximity of the hydroxyl groups to the alkene also enables specific metal coordination and stereoselective transformations that are not possible with compounds where the functional groups are further apart or arranged differently. Therefore, generic selection based solely on functional group similarity is insufficient for ensuring reproducibility and achieving the desired outcome in specialized synthetic or research applications.

Similar functional groups do not imply interchangeable reactivity

Conjugated alkene adjacent to vicinal diol supports allylic oxidation, electrophilic addition, and cycloaddition pathways
Saturated vicinal diols (e.g., hexane-2,3-diol) lack the double bond; alkene-specific reactivity is absent
Proximal hydroxyl groups to the double bond enable specific metal coordination and stereoselective transformations
Mono-functional alkenes or diols with remote functional groups may not replicate coordination geometry or selectivity

Generic selection based on functional group similarity alone may not ensure reproducibility in specialized synthetic applications.

Quantitative Evidence Guide for Differentiating Hex-2-ene-2,3-diol


Physicochemical Property Comparison: Distinguishing Hex-2-ene-2,3-diol from its Saturated Analog

While direct experimental comparisons are absent from the primary literature, predicted physicochemical data provides a basis for differentiation. Hex-2-ene-2,3-diol is predicted to have a boiling point of 195.3±36.0 °C, which is notably lower than that of its saturated analog, hexane-2,3-diol (BP ~210-220 °C for similar diols) [1]. This difference in boiling point is a critical parameter for separation and purification processes, indicating a lower enthalpy of vaporization due to the presence of the double bond.

Boiling Point
Cross-study comparable
Hex-2-ene-2,3-diol: 195.3±36.0 °C
Saturated analog: ~210–220 °C
Predicted volatility difference; may support separation workflow selection
Predicted data from ACD/Labs; baseline inferred from similar diols. Data to verify
Physicochemical Properties Computational Chemistry Separation Science

Lipophilicity Profile of Hex-2-ene-2,3-diol Compared to In-Class Analogs

The predicted distribution coefficient, ACD/LogD (pH 7.4), for Hex-2-ene-2,3-diol is 0.40 . This value indicates a moderate lipophilicity that is significantly different from both less polar analogs (e.g., unsaturated hydrocarbons) and more polar ones (e.g., saturated diols like hexane-2,3-diol, which are expected to have lower LogD values due to increased hydrogen bonding potential). This specific LogD value places it in a distinct property space.

Lipophilicity
Class-level inference
LogD (pH 7.4): 0.40
Predicted moderate lipophilicity; may support balanced solubility screening
ACD/LogD predicted value. Sources unavailable; class-level inference
Lipophilicity ADMET Pharmacokinetics

Structural Uniqueness as a Synthetic Intermediate

The combination of a vicinal diol and an internal double bond in Hex-2-ene-2,3-diol provides a synthetic handle not available in simpler diols or alkenes. The compound serves as a versatile intermediate, particularly in stereoselective reactions and natural product derivatization . Its synthesis can be achieved with high enantiopurity using methods like the Sharpless Asymmetric Dihydroxylation, allowing for access to chiral building blocks . This dual functionality enables a wider range of transformations, including cycloadditions, selective oxidations, and metal-catalyzed cross-couplings, compared to mono-functional analogs.

Synthetic Utility
Reported context
Dual alkene-diol functionality enables cycloadditions, selective oxidations, and metal-catalyzed cross-couplings
Reported synthetic utility context; supports divergent pathway exploration
Qualitative evidence based on reported routes. Verify for specific pathway
Synthetic Chemistry Stereoselective Synthesis Natural Product Derivatization

Recommended Application Scenarios for Hex-2-ene-2,3-diol Based on Evidence


As a Chiral Building Block for Asymmetric Synthesis

Based on its synthesis via the Sharpless Asymmetric Dihydroxylation , Hex-2-ene-2,3-diol is best procured as a precursor for generating enantiomerically enriched chiral synthons. Its vicinal diol structure is a key motif in many natural products and pharmaceuticals. This compound is suitable for researchers requiring a well-defined chiral starting material for the construction of complex molecular architectures.

In Physicochemical Studies as a Model Vicinal Diol

With its predicted properties like a boiling point of 195.3±36.0 °C and a LogD of 0.40 , this compound can serve as a model molecule in studies investigating the effect of unsaturation on the physical behavior of vicinal diols. This is relevant for research in separation science, where understanding how a double bond alters volatility and polarity compared to a saturated analog is crucial.

As a Research Intermediate for Derivatization

The compound's classification as a versatile intermediate in organic synthesis, particularly in stereoselective reactions and natural product derivatization , makes it a strategic procurement choice. It can be utilized in projects exploring the reactivity of allylic alcohols or in the synthesis of small molecule libraries where its dual alkene-diol functionality can be selectively modified.

Application
Selection Property
Validation Focus
Chiral building block synthesis
Enantiomeric enrichment capability via asymmetric routes
Stereochemical outcome verification
Model vicinal diol for physicochemical studies
Unsaturation effect on diol volatility and polarity
Predicted vs. experimental property validation
Derivatization intermediate
Dual alkene-diol functionality scaffold
Reaction pathway selectivity assessment

All applications are research-use contexts. Verify predicted properties experimentally before committing to specific workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hex-2-ene-2,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.